Dimethoxymethylphenylsilane

Thermal protection systems Polymer matrix composites Ablative materials

Sourcing a silane monomer that balances thermal stability with controlled crosslinking? Dimethoxymethylphenylsilane (CAS 3027-21-2) delivers the critical mono-phenyl/di-methoxy architecture that prevents the brittleness of tri-functional analogs while outperforming non-phenyl silanes in high-temperature environments. • Boosts phenolic resin Tg by 20 K and thermal conductivity by 0.014 W/(m·K) for ablative TPS applications • Enables tunable hardness, impact strength, and adhesion in UV-curable SiO₂ hybrid coatings • Imparts superior heat, oxidation, and radiation resistance to methyl phenyl silicone oils and resins Chemically equivalent to Dow Corning Z-6073 for seamless formulation transfer. Bulk quantities available.

Molecular Formula C9H14O2Si
Molecular Weight 182.29 g/mol
CAS No. 3027-21-2
Cat. No. B1198902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxymethylphenylsilane
CAS3027-21-2
Synonymsmethylphenyldimethoxysilane
Molecular FormulaC9H14O2Si
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESCO[Si](C)(C1=CC=CC=C1)OC
InChIInChI=1S/C9H14O2Si/c1-10-12(3,11-2)9-7-5-4-6-8-9/h4-8H,1-3H3
InChIKeyCVQVSVBUMVSJES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethoxymethylphenylsilane: Physicochemical & Spectral Identity


Dimethoxymethylphenylsilane (CAS 3027-21-2), also known as methylphenyldimethoxysilane, is a bifunctional organosilicon monomer containing one phenyl group, one methyl group, and two hydrolyzable methoxy groups bound to a central silicon atom . It appears as a colorless to yellowish transparent liquid with a density of 1.005 g/mL at 20°C, a boiling point of 199°C, and a refractive index (n20/D) of 1.479 . Its spectral identity is verified by GC/MS with a Wiley ID reference and an EI ionization exact mass of 182.076306 u [1]. This compound is widely used as a silane coupling agent, crosslinker, and precursor in the synthesis of phenyl-modified silicone polymers, resins, and coatings .

Dimethoxymethylphenylsilane: Irreplaceability vs. Simple Silanes


Dimethoxymethylphenylsilane occupies a distinct structural niche: the combination of a single phenyl group for thermal and oxidative stability and two methoxy groups for controlled hydrolysis/condensation kinetics [1]. Substituting this compound with trimethoxyphenylsilane (three hydrolyzable groups) would lead to a more highly crosslinked, brittle network, while using dimethyldimethoxysilane (no phenyl group) would sacrifice the high-temperature performance and radiation resistance conferred by the aromatic ring . The precise balance of mono-phenyl and di-methoxy functionality is critical for applications requiring both processability and enhanced thermal endurance, making direct interchange with in-class analogs unfeasible [REFS-1, REFS-2].

Dimethoxymethylphenylsilane: Performance Benchmarks


Tg Enhancement in Phenolic Resin

When used to modify phenolic resin, dimethoxymethylphenylsilane significantly increases the glass transition temperature (Tg) compared to unmodified resin. Experimental data show that the Tg of phenolic resin increases from 333.5 K to 353.5 K after silane modification, representing an increase of 20.0 K (or 6.0%) [1]. This improvement is attributed to the incorporation of rigid phenyl-silicon moieties into the polymer network, which restricts chain mobility and enhances high-temperature dimensional stability [1].

Thermal protection systems Polymer matrix composites Ablative materials

Thermal Conductivity Enhancement in Phenolic Resin

Modification of phenolic resin with dimethoxymethylphenylsilane results in a measurable increase in thermal conductivity. Experimental measurements show that the thermal conductivity of the resin increases from 0.221 W/(m·K) to 0.235 W/(m·K) after silane incorporation, an absolute increase of 0.014 W/(m·K) (6.3% relative increase) [1]. This enhancement facilitates more efficient heat dissipation, which is essential for preventing localized overheating in ablative thermal protection systems [1].

Thermal management Ablative composites Heat dissipation

Polymerization Control vs. Dimethyldimethoxysilane

In a direct polymerization comparison under identical reaction conditions, dimethyldimethoxysilane yielded polymer product, whereas dimethoxymethylphenylsilane did not undergo polymerization . This differential reactivity stems from the steric and electronic influence of the phenyl group, which moderates the hydrolysis and condensation kinetics of the methoxy groups, preventing uncontrolled gelation and enabling more predictable processing .

Polymer synthesis Organosilicon chemistry Reactivity control

Coating Hardness-Flexibility Modulation

In UV-curable organosilicon/SiO₂ hybrid coatings, increasing the molar content of dimethoxymethylphenylsilane (denoted as PDMS) systematically decreases coating hardness while improving impact strength, flexibility, and adhesion [1]. The optimal balance of heat resistance and corrosion resistance was achieved at a specific molar ratio of TEOS:PDMS:KH-570 = 15:16:7 [1]. This tunability allows formulators to tailor coating properties by adjusting the PDMS content, a capability not available with simpler silane precursors.

UV-curable coatings Hybrid materials Sol-gel processing

Drop-In Equivalence to Dow Corning Z-6073

Dimethoxymethylphenylsilane (CAS 3027-21-2) is explicitly identified as the chemical equivalent of Dow Corning Z-6073, a widely recognized industrial silane coupling agent and adhesion promoter [1]. This equivalence is confirmed across multiple vendor technical datasheets, enabling seamless substitution in existing formulations without requiring re-qualification of the base chemistry . The compound is available in commercial quantities with purity typically ≥97% by GC [2].

Silane coupling agent Industrial procurement Supply chain

Dimethoxymethylphenylsilane: Key Application Scenarios


Aerospace Thermal Protection Systems

Dimethoxymethylphenylsilane is used as a modifier for phenolic resins in ablative thermal protection systems. The addition of this silane increases the glass transition temperature by 20.0 K (from 333.5 K to 353.5 K) and thermal conductivity by 0.014 W/(m·K) (from 0.221 to 0.235 W/(m·K)), improving both dimensional stability and heat dissipation in re-entry vehicle heat shields [3]. This makes it a critical component for materials that must withstand extreme aerodynamic heating without structural failure.

UV-Curable Hybrid Coating Formulations

In UV-curable organosilicon/SiO₂ hybrid coatings, dimethoxymethylphenylsilane (PDMS) serves as a flexible precursor that allows precise control over coating hardness, impact strength, and adhesion. Formulators can adjust the molar ratio of PDMS relative to TEOS and KH-570 to achieve the desired balance; an optimal ratio of 15:16:7 (TEOS:PDMS:KH-570) yields coatings with excellent heat and corrosion resistance [3]. This tunability is essential for applications ranging from scratch-resistant optical coatings to flexible protective layers on plastic substrates.

Phenyl-Modified Silicone Polymer Synthesis

As a key monomer, dimethoxymethylphenylsilane is employed in the synthesis of methyl phenyl silicone oils and phenyl silicone resins. The phenyl group imparts superior heat resistance, oxidation resistance, and radiation resistance compared to dimethyl-based silicone polymers [3]. This makes the resulting polymers suitable for high-temperature lubricants, electrical insulating materials, and sealants in demanding industrial and electronic applications where thermal degradation would compromise performance.

Dow Corning Z-6073 Industrial Replacement

Industrial formulators using Dow Corning Z-6073 as a silane coupling agent, adhesion promoter, or crosslinker can substitute dimethoxymethylphenylsilane (CAS 3027-21-2) with confidence. The chemical equivalence of the two products is documented across multiple reputable vendors, ensuring that existing formulations for coatings, adhesives, sealants, and composites can be maintained without reformulation when sourcing from alternative suppliers [REFS-1, REFS-2]. This simplifies supply chain management and enables cost optimization without sacrificing product performance.

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